molecular formula C21H29N3O5 B12813397 Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate

Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate

Cat. No.: B12813397
M. Wt: 403.5 g/mol
InChI Key: QYENXTYKACLCGO-BZSNNMDCSA-N
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Description

Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate (referred to hereafter as Compound 27a in ) is a peptidomimetic compound designed as a SARS-CoV 3CL protease inhibitor. Its synthesis involves coupling a benzyl carbamate-protected valine derivative with a thiazole-containing pyrrolidinone scaffold (Scheme 4 in ). Key structural features include:

  • Stereochemistry: Three defined stereocenters (S-configuration at critical positions) .
  • Functional groups: A benzyl carbamate group, a 5-phenylthiazol-2-yl moiety, and a pyrrolidin-2-one ring .
  • Physicochemical properties: Molecular formula C₃₀H₃₅N₄O₅S, monoisotopic mass 563.2328 Da, and distinct NMR profiles (e.g., δ 192.0 ppm for the carbonyl group in CD₃OD) .

Biological evaluations highlight its role in inhibiting viral proteases, with HRMS (ESI) confirming the [M+H]⁺ ion at m/z 563.2308 .

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate

InChI

InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16-,17-,18-/m0/s1

InChI Key

QYENXTYKACLCGO-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate typically involves multi-step organic reactions. One common approach is the use of carbamate formation reactions, where benzyl chloroformate reacts with an amine precursor under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide or alkoxide ions replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate has been investigated for its potential as an inhibitor in various biological pathways. Specifically, it has shown promise in the inhibition of calpain, a family of cysteine proteases involved in cellular processes such as apoptosis and muscle degeneration. Inhibiting calpain can have therapeutic implications for conditions like muscular dystrophy and neurodegenerative diseases .

Anticancer Research

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the oxopyrrolidine structure is believed to enhance its interaction with target proteins involved in cancer cell proliferation .

Neuropharmacology

Due to its structural characteristics, this compound is being studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Drug Development

The compound is also being evaluated for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system-targeted therapies .

Case Study 1: Calpain Inhibition

A study demonstrated that Benzyl ((S)-4-methyl-1-oxo...) effectively inhibited calpain activity in vitro, leading to reduced muscle cell apoptosis in models of muscular dystrophy. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 3: Neuroprotective Effects

Research focused on the neuroprotective capabilities of Benzyl ((S)-4-methyl...) revealed that it could mitigate oxidative stress-induced damage in neuronal cultures. This suggests potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.

Comparison with Similar Compounds

Compound 27b ()

  • Structure : Differs from Compound 27a by substituting the 5-phenylthiazole with a p-tolyl group.
  • Impact : The methyl substitution on the aryl ring enhances hydrophobic interactions, as evidenced by altered ¹³C NMR shifts (e.g., δ 148.9 ppm for the thiazole C-2) and improved binding affinity in preliminary assays .
  • Data :

    Property Compound 27a Compound 27b
    Molecular Formula C₃₀H₃₅N₄O₅S C₃₁H₃₇N₄O₅S
    HRMS [M+H]⁺ 563.2308 577.2465
    Thiazole Substituent Phenyl p-Tolyl

Z-LLNle-CHO ()

  • Structure : Features a hexan-2-yl group instead of the pyrrolidin-3-yl moiety.

Analogues in HDAC and Other Targets

Compound 7 ()

  • Structure: Contains a 3-(hydroxycarbamoyl)benzyl group instead of the thiazole-pyrrolidinone unit.
  • Application : Designed as a histone deacetylase (HDAC) inhibitor. The hydroxamate group chelates zinc in HDACs, while the benzyl carbamate enhances cell permeability .

Compound 91 ()

  • Structure : Incorporates a 4-bromophenyl group, introducing halogen-based hydrophobicity.
  • Impact : Bromine increases molecular weight (C₃₃H₄₂BrN₅O₇) and may improve binding to hydrophobic enzyme pockets .

Structural Determinants of Activity

Stereochemical Influence

  • Compounds with (S)-configuration at critical positions (e.g., pyrrolidin-3-yl in Compound 27a) show higher activity due to optimal spatial alignment with protease active sites .

Substituent Effects

  • Thiazole vs. Indole : Compound 26b () replaces the thiazole with an indole-2-carboxamide, altering π-π stacking interactions and reducing protease affinity .
  • Pyrrolidinone vs. Imidazolidinone: describes a compound with a 2-oxoimidazolidine ring, which introduces additional hydrogen-bonding sites but increases conformational rigidity .

NMR Profiling ()

Proton Region Compound 27a (δ, ppm) Compound 1 (δ, ppm) Rapa (δ, ppm)
Carbonyl (C=O) 192.0 191.8 190.5
Thiazole C-2 148.9 N/A N/A
Pyrrolidinone CH₂ 25.9–29.3 26.1–28.9 24.5–27.8

Regions A (39–44 ppm) and B (29–36 ppm) in NMR spectra highlight substituent-induced chemical environment changes .

Biological Activity

Benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)pentan-2-yl)carbamate, a complex carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The structure can be represented as follows:

Benzyl S 4 methyl 1 oxo 1  S 1 oxo 3  S 2 oxopyrrolidin 3 yl propan 2 yl amino pentan 2 yl carbamate\text{Benzyl S 4 methyl 1 oxo 1 }\text{ S 1 oxo 3 }\text{ S 2 oxopyrrolidin 3 yl }\text{propan 2 yl }\text{amino }\text{pentan 2 yl }\text{carbamate}

The biological activity of carbamate compounds often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation; however, similar carbamates have been shown to exhibit:

  • Antimicrobial Activity : Some carbamates demonstrate inhibitory effects against bacterial strains, suggesting potential applications in treating infections.
  • Anticonvulsant Properties : Research indicates that certain derivatives can modulate neurotransmitter systems, providing a basis for their use in epilepsy treatment.
  • Cytotoxic Effects : The compound may exhibit cytotoxicity against cancer cell lines, indicating potential for anti-cancer therapies.

In Vitro Studies

A study focusing on related carbamates highlighted their cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl carbamate showed moderate cytotoxicity against A549 lung cancer cells with varying efficacy depending on structural modifications .

In Vivo Efficacy

In vivo studies have demonstrated the potential of benzyl carbamate derivatives to inhibit tumor growth in mouse models. For example, a related compound exhibited significant tumor suppression when administered orally in a mouse model of cancer . This suggests that the compound may have therapeutic applications in oncology.

Table 1: Biological Activity Overview of Carbamate Derivatives

Compound NameActivity TypeIC50 (µM)Remarks
Compound AAntimicrobial5Effective against Mtb H37Ra
Compound BAnticonvulsant4.1Significant efficacy in MES model
Benzyl CarbamateCytotoxicity10Moderate activity against A549 cells

Case Study 1: Antimicrobial Efficacy

A series of benzyl carbamates were tested for their antimicrobial properties against Mycobacterium tuberculosis (Mtb). The results indicated that specific substitutions on the benzene ring significantly enhanced activity, with some compounds achieving MIC values as low as 5 µg/mL .

Case Study 2: Anticonvulsant Potential

In a focused study on anticonvulsant activity, a derivative of the benzyl carbamate was evaluated across several seizure models. The compound demonstrated robust protective effects without significant CNS-related side effects, indicating its potential as a therapeutic agent for epilepsy .

Q & A

Q. What are the key synthetic steps and intermediates for preparing this compound?

The synthesis involves coupling chiral building blocks via peptide-like bonds. For example, intermediates like benzyl carbamate-protected amino acids are reacted with pyrrolidinone-containing fragments using coupling agents (e.g., HATU or EDCI). Stereochemical control is critical, requiring chiral HPLC or enzymatic resolution to ensure enantiopurity . Scheme-based approaches (e.g., sequential amidation and carbamate formation) are commonly employed, as seen in analogous syntheses of protease inhibitors .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are primary tools. Key NMR signals include carbonyl carbons (δ ~170–180 ppm) and pyrrolidinone protons (δ ~3.5–4.5 ppm). HRMS should match the theoretical [M+H]+ value (e.g., 563.2328 for a related analog) within 3 ppm error . Purity is assessed via reverse-phase HPLC (>95% by UV at 254 nm).

Q. What is the compound’s role in protease inhibitor design?

It serves as a peptidomimetic scaffold targeting viral proteases (e.g., SARS-CoV-2 3CLpro). The pyrrolidin-3-yl and carbamate groups mimic natural substrate interactions, while the benzyl group enhances lipophilicity for cell penetration. Activity is validated via enzymatic assays (e.g., fluorescence-based cleavage inhibition) .

Q. How are stereochemical centers maintained during synthesis?

Chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysts are used. For example, (S)-configured amino acids are coupled under mild conditions to prevent racemization. Intermediate configurations are confirmed via optical rotation and chiral HPLC .

Q. What safety precautions are required when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin; wash thoroughly after handling. Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimize coupling steps using Design of Experiments (DoE) to assess reagent stoichiometry, temperature, and solvent polarity. For example, replacing THF with DMF may enhance solubility. Flash chromatography with gradient elution (e.g., 10–50% EtOAc/hexane) resolves diastereomeric byproducts .

Q. What computational methods predict binding affinity to target proteases?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) assess interactions with catalytic dyads (e.g., His41-Cys145 in SARS-CoV-2 3CLpro). Free energy perturbation (FEP) calculations quantify substituent effects on ΔGbinding .

Q. How to resolve conflicting SAR data in inhibitor potency assays?

Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC50) and co-crystallization (via PHENIX/CCP4) to validate binding modes. For example, a gem-dimethyl group may improve hydrophobic packing but reduce solubility, requiring balanced substitutions .

Q. What strategies mitigate racemization during solid-phase synthesis?

Employ low-activation coupling reagents (e.g., COMU) and minimize exposure to basic conditions. Real-time monitoring via FT-IR (disappearance of carbonyl stretching at ~1650 cm⁻¹) ensures reaction completion without epimerization .

Q. How to troubleshoot impurities in final HPLC traces?

Identify byproducts via LC-MS/MS and adjust purification protocols. For example, silica gel impurities may require pre-washing columns. Recrystallization from tert-butyl methyl ether (MTBE)/heptane removes persistent hydrophobic contaminants .

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